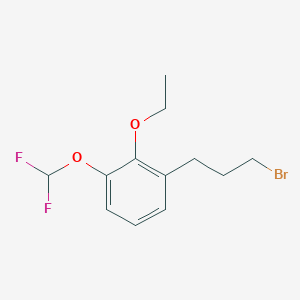
(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of biphenyl derivatives, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation processes, followed by purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further use.
Análisis De Reacciones Químicas
Types of Reactions
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: This compound shares a similar biphenyl core but has an acetic acid group instead of an acetonitrile group.
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: This compound has a methanol group attached to the biphenyl core.
Uniqueness
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[3-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-13(16)12(8-10)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
Clave InChI |
CYWLFWKNGNRGCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


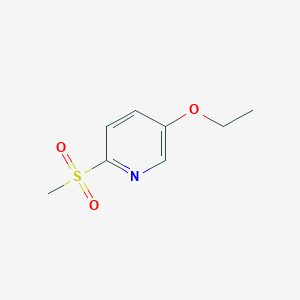
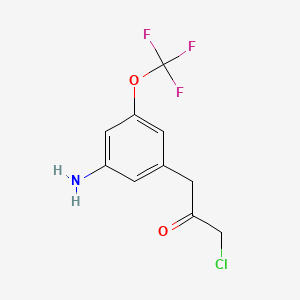

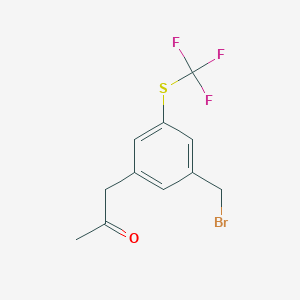

![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)


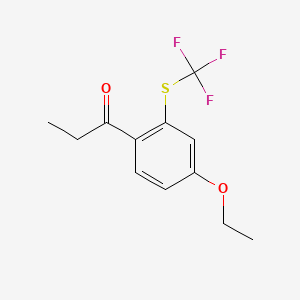

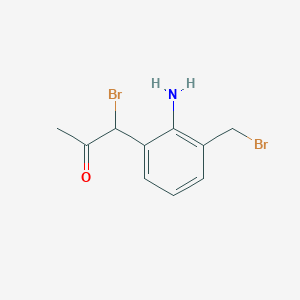
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)

